![molecular formula C27H46O5 B12511100 4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid is a complex organic compound with a unique structure This compound belongs to the class of steroids and is characterized by its multiple hydroxy groups and a cyclopenta[a]phenanthrene core
Métodos De Preparación
The synthesis of 4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct configuration of the final product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may result in the formation of alcohols .
Aplicaciones Científicas De Investigación
4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. In the industrial sector, it is used in the production of various pharmaceuticals and as a component in certain chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context. For example, in anti-inflammatory applications, it may inhibit the activity of certain enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid stands out due to its unique structure and chemical properties. Similar compounds include other steroids with different substituents and hydroxy groups. The presence of the ethyl and methyl groups, as well as the specific configuration of the hydroxy groups, gives this compound distinct characteristics that make it valuable for specific applications .
Propiedades
Fórmula molecular |
C27H46O5 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32) |
Clave InChI |
NPBCMXATLRCCLF-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, methyl ester](/img/structure/B12511031.png)

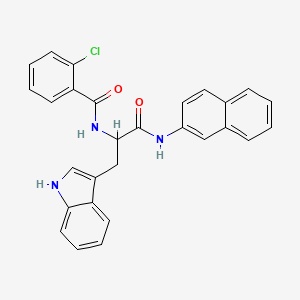
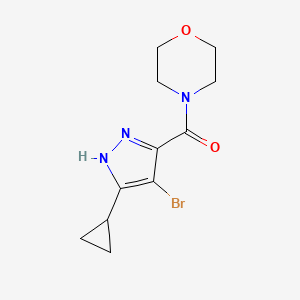
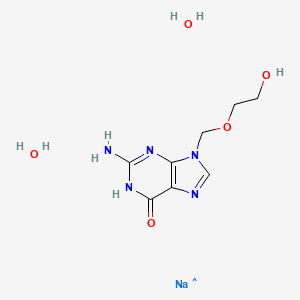
![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
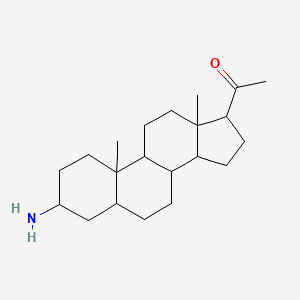
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
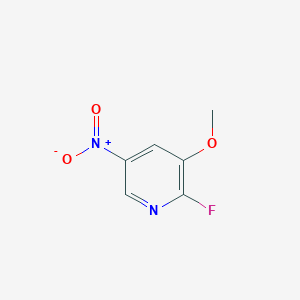
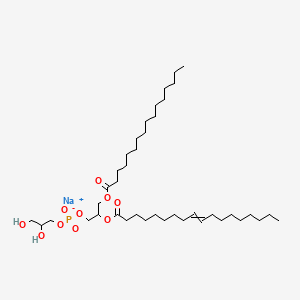

![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)

